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Benzamide, N-[4-(1-methylethyl)phenyl]-

Cat. No.: B184582
CAS No.: 100990-57-6
M. Wt: 239.31 g/mol
InChI Key: HWVROWYWWUNAGI-UHFFFAOYSA-N
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Description

Overview of the Benzamide (B126) Chemical Class and its Significance in Chemical Biology

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with a wide array of derivatives exhibiting significant biological activities. researchgate.netnanobioletters.com The amide linkage is a stable and common feature in many biologically active molecules. mdpi.com The versatility of the benzamide scaffold has led to its incorporation into drugs with diverse therapeutic applications, including anticonvulsants, analgesics, and antitumor agents. researchgate.net

The significance of the benzamide class in chemical biology stems from its ability to interact with various biological targets. Researchers have synthesized and evaluated numerous N-substituted benzamide derivatives for their potential as antimicrobial and antifungal agents. nanobioletters.com Furthermore, substituted benzamides are explored as inhibitors of enzymes crucial in disease pathways, such as histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov

Structural Context and Derivatization Potential of the N-[4-(1-methylethyl)phenyl]benzamide Scaffold

The structure of N-[4-(1-methylethyl)phenyl]benzamide, with its N-phenylbenzamide backbone, offers multiple sites for chemical modification. The presence of the benzoyl group and the substituted aniline (B41778) moiety provides a framework that can be readily altered to explore structure-activity relationships (SAR). mdpi.com

The derivatization potential of this scaffold is vast. Modifications can be made to both the benzoyl and the N-phenyl rings. For instance, the introduction of various substituents on the phenyl ring can significantly influence the compound's biological activity. Studies on related N-substituted benzamides have shown that the nature and position of these substituents are critical for their therapeutic efficacy. nih.gov The synthesis of derivatives often involves the reaction of a substituted aniline with a benzoyl chloride derivative, a common and well-established method in organic synthesis. mdpi.com

Below is a table detailing the basic properties of the parent compound.

PropertyValue
IUPAC Name N-(4-isopropylphenyl)benzamide
Synonyms Benzamide, N-[4-(1-methylethyl)phenyl]-
CAS Number 100990-57-6
Molecular Formula C16H17NO

Evolution of Academic and Research Interest in N-Substituted Benzamide Architectures

Academic and research interest in N-substituted benzamide architectures has grown considerably over the years. Initially recognized for their utility as intermediates in the synthesis of dyes and polymers, their potential in medicinal chemistry has become a primary focus. mdpi.com

The evolution of this interest can be traced through the increasing number of publications detailing the synthesis and biological evaluation of novel N-substituted benzamide derivatives. Research has expanded from simple modifications to the design of complex molecules targeting specific biological pathways. For example, recent studies have focused on developing N-substituted benzamides as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.com The development of new synthetic methodologies, including nickel-catalyzed asymmetric synthesis, has further broadened the scope of accessible N-arylbenzamide structures. nih.gov This ongoing research highlights the enduring importance of the N-substituted benzamide scaffold in the quest for new therapeutic agents. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVROWYWWUNAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356122
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100990-57-6
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of N 4 1 Methylethyl Phenyl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum, the protons of the isopropyl group are expected to exhibit a characteristic splitting pattern. The six methyl protons would appear as a doublet due to coupling with the single methine proton, which in turn would appear as a septet. The aromatic protons on the 4-isopropylphenyl ring would likely present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the benzoyl group would also show distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the two aromatic rings and the isopropyl group would also have predictable chemical shifts. For instance, in a related compound, N-(diisopropylphosphanyl)benzamide, the carbonyl carbon appears at 171.2 ppm, while the aromatic carbons resonate in the range of 127-135 ppm. mdpi.com The methyl carbons of the isopropyl group in this analogue are observed at 18.8 and 17.9 ppm. mdpi.com

Interactive Table 1: Representative ¹H NMR Spectral Data for N-Arylbenzamide Derivatives
CompoundSolventProtonChemical Shift (ppm)MultiplicityJ (Hz)
N-(diisopropylphosphanyl)benzamide mdpi.comCDCl₃o-Ph7.90–7.70m-
m- and p-Ph7.50–7.30m-
NH6.06br s-
CH(CH₃)₂1.93br s-
CH(CH₃)₂1.20–1.00m-
N-(4-isopropylphenyl)-3-methoxybenzamide spectrabase.comDMSO-d₆Aromatic & NH7.0-8.0 (approx.)m-
OCH₃3.8 (approx.)s-
CH(CH₃)₂2.9 (approx.)septet-
CH(CH₃)₂1.2 (approx.)d-
Interactive Table 2: Representative ¹³C NMR Spectral Data for N-Arylbenzamide Derivatives
CompoundSolventCarbonChemical Shift (ppm)
N-(diisopropylphosphanyl)benzamide mdpi.comCDCl₃C=O171.2
C-C=O135.1
o-Ph131.8
m-Ph128.8
p-Ph127.3
CH(CH₃)₂25.9
CH₃18.8, 17.9

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in N-[4-(1-methylethyl)phenyl]benzamide and providing a unique "molecular fingerprint."

The FTIR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. For example, in N-(diisopropylphosphanyl)benzamide, this peak is observed at 1651 cm⁻¹. mdpi.com Another key feature is the N-H stretching vibration, which usually appears as a sharp to moderately broad band between 3200 and 3400 cm⁻¹. In the same analogue, the N-H stretch is found at 3288 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the isopropyl group would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the phenyl and 4-isopropylphenyl moieties. The symmetric stretching of the benzene rings can be a prominent feature. For related compounds like N-phenylpropanamide, detailed vibrational assignments have been made with the aid of computational methods. researchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for Benzamide (B126) Derivatives
CompoundTechniqueFunctional GroupWavenumber (cm⁻¹)
N-(diisopropylphosphanyl)benzamide mdpi.comFTIRN-H stretch3288
C=O stretch1651
N-isopropyl-N-(phenyl)phenylglyoxylamide nih.govFTIR (KBr)C=O stretch1643, 1681
N-phenylpropanamide researchgate.netFTIRC-H (ethyl)2965, 2920
C=O stretch1685
RamanAromatic C=C1570, 1494, 1210

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of N-[4-(1-methylethyl)phenyl]benzamide and to investigate its fragmentation pathways under ionization. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound.

The fragmentation of benzamides is often characterized by specific cleavage patterns. A common fragmentation pathway involves the cleavage of the amide bond. For benzamide itself, the loss of the amino group (•NH₂) results in the formation of the stable benzoyl cation (m/z 105), which can further fragment to the phenyl cation (m/z 77) by losing a molecule of carbon monoxide. researchgate.net In the case of N-[4-(1-methylethyl)phenyl]benzamide, cleavage of the C-N bond between the carbonyl group and the nitrogen atom can lead to the formation of the benzoyl cation (C₆H₅CO⁺) and the 4-isopropylaniline radical cation.

Another potential fragmentation pathway involves the isopropyl group. Compounds containing an isopropyl group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a more stable secondary carbocation. The fragmentation patterns of synthetic cannabinoids with isopropyl groups have shown that C-N cleavage of the amide group is a common fragmentation pathway. nih.gov

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for N-[4-(1-methylethyl)phenyl]benzamide is not detailed in the provided search results, analysis of closely related structures, such as N-(4-methylphenyl)benzamide, offers valuable insights into the expected solid-state conformation. nih.govresearchgate.net

Interactive Table 4: Representative Crystallographic Data for N-Arylbenzamide Derivatives
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions
N-(4-methylphenyl)benzamide researchgate.netMonoclinicP2₁/n5.8354 (5)16.5123 (14)26.0616 (10)93.837 (2)N-H···O hydrogen bonds
N-isopropyl-N-(phenyl)phenylglyoxylamide researchgate.netMonoclinicP2₁/n5.8354 (5)16.5123 (14)15.1330 (12)93.837 (2)C-H···O interactions
N-(4-isopropylphenyl)acetamide nih.govMonoclinicP 1 21/c 114.00529.34887.809590.711Not specified

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Substituted Benzamides

Rational Design Principles for SAR Exploration of Benzamide (B126) Scaffolds

The rational design of novel benzamide derivatives is guided by a deep understanding of the interactions between the molecule and its biological target. rug.nl This process involves iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR model. Key strategies include systematic chemical modifications and bioisosteric replacements to probe the chemical space around the benzamide scaffold.

Systematic modifications of the benzamide core and the N-phenyl ring are crucial for delineating the structural requirements for biological activity. Research has shown that the nature, position, and size of substituents on both aromatic rings can dramatically influence potency and selectivity. acs.orgacs.org

For instance, in a series of benzamides investigated as Mycobacterium tuberculosis QcrB inhibitors, structure-activity analysis indicated that while a secondary amide (e.g., N-methyl amides) is often more potent than the corresponding primary amide, the size of the substitution is critical. acs.org The most active derivatives in that series were characterized by electron-rich, smaller substitutions at the C-5 position of the benzamide core. acs.org Conversely, electron-withdrawing groups like fluorine were less tolerated at this position. acs.org

On the N-phenyl ring, the substitution pattern is equally important. Studies on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 showed that various substitutions on the N-phenyl group led to a range of antiviral activities. nih.gov Similarly, in the development of antitrypanosomal agents, modifications to the N-phenylbenzamide scaffold were explored to improve activity against intracellular parasites. acs.orgnih.gov The introduction of different functional groups can alter properties such as lipophilicity and hydrogen bonding capacity, which are key to target binding and cell permeability. For example, SAR studies on phenyldihydropyrazolones, a related scaffold, showed that more apolar compounds generally exhibited better activity against Trypanosoma cruzi. nih.gov

The general findings from various studies on N-substituted benzamides are summarized in the table below, illustrating the impact of different substitution patterns.

Modification Site Substituent Type General Effect on Activity Example Target/Activity
Benzamide Core (C-5)Small, electron-rich groups (e.g., methyl, furan)Increased Potency acs.orgAntitubercular acs.org
Benzamide Core (C-5)Electron-withdrawing groups (e.g., fluorine)Decreased Potency acs.orgAntitubercular acs.org
Amide NitrogenSecondary Amides (e.g., N-methyl)Increased Potency vs. Primary acs.orgAntitubercular acs.org
N-Phenyl RingVarious (halogens, alkyls, methoxy)Modulated Activity nih.govnih.govAntiviral, Antiparasitic nih.govnih.gov
N-Phenyl RingApolar groupsIncreased Potency nih.govAnti-T. cruzi nih.gov

This table is for illustrative purposes and actual effects are highly dependent on the specific biological target.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug properties by substituting a functional group with another that has similar physical or chemical characteristics. nih.govdrughunter.com This technique is frequently applied to the benzamide scaffold to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govdrughunter.comhyphadiscovery.com

The amide bond itself is a common target for bioisosteric replacement due to its potential susceptibility to hydrolytic metabolism. A variety of functional groups have been investigated as amide isosteres. nih.gov In one study aimed at developing novel anthelmintics, the amide group of a benzamide lead compound was replaced with several bioisosteres, including thioamide, selenoamide, urea, and sulfonamide. The results highlighted the critical role of the amide group, with the thioamide and selenoamide replacements yielding the highest activity against C. elegans, comparable to the parent benzamide. nih.gov

Heterocyclic rings are also widely used as non-classical bioisosteres for the amide group. Rings such as 1,2,4-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding pattern of the amide while offering improved metabolic stability. nih.govdrughunter.com For example, the triazole group is recognized as a non-classical bioisostere of amides and has been successfully used in various inhibitor designs. nih.gov The trifluoroethylamine group has also emerged as a potential amide bioisostere, where the electronegative trifluoroethyl group mimics the carbonyl, potentially enhancing metabolic stability by reducing susceptibility to proteolysis. drughunter.comhyphadiscovery.com

Original Group Bioisosteric Replacement Rationale / Potential Advantage
Amide (-CONH-)Thioamide (-CSNH-)Modifies H-bonding properties, potential for increased stability nih.govhyphadiscovery.com
Amide (-CONH-)Urea (-NHCONH-)Alters electronic and conformational properties nih.gov
Amide (-CONH-)Sulfonamide (-SO₂NH-)Different geometry and electronic character nih.gov
Amide (-CONH-)1,2,4-TriazoleMetabolically stable, mimics H-bonding nih.govdrughunter.com
Amide (-CONH-)1,3,4-OxadiazoleMetabolically stable, mimics H-bonding drughunter.comhyphadiscovery.com
Amide (-CONH-)Trifluoroethylamine (-NHCH₂CF₃)Mimics carbonyl, enhances metabolic stability drughunter.comhyphadiscovery.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzamide Derivatives

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. kashanu.ac.ir These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. asianpubs.org

The development of a robust QSAR/QSPR model begins with a dataset of compounds with known activities or properties. sphinxsai.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. kashanu.ac.irsphinxsai.com

Several statistical methods are employed to generate the QSAR equation, with Multiple Linear Regression (MLR) being a common technique for establishing linear relationships. kashanu.ac.irmdpi.com Non-linear methods, such as Artificial Neural Networks (ANN), may also be used to capture more complex relationships between structure and activity. kashanu.ac.ir

Model validation is a critical step to ensure its reliability and predictive capability. Internal validation is often performed using the leave-one-out cross-validation technique, which yields a cross-validated correlation coefficient (q² or r²cv). nih.govbiolscigroup.us A high q² value (typically > 0.5) indicates good internal predictivity. External validation, using the test set, assesses the model's ability to predict the activity of compounds not included in the training set. sphinxsai.com The robustness of a model can be further confirmed through techniques like Y-randomization, which involves shuffling the dependent variable to ensure the original correlation is not due to chance. mdpi.com Key statistical parameters used to evaluate QSAR models include the squared correlation coefficient (r²), the cross-validated coefficient (q²), the Fischer statistic (F-test), and the root mean square deviation (RMSD). asianpubs.orgbiolscigroup.us

QSAR models correlate biological activity with molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. biolscigroup.us These descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., Wiener Index, molecular connectivity indices). asianpubs.orgnih.gov

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, energy of the Highest Occupied Molecular Orbital (EHOMO), partial charges). biolscigroup.us

Steric/Geometrical descriptors: These describe the size and shape of the molecule (e.g., Kier's shape index, surface area, volume). nih.gov

Physicochemical descriptors: These include properties like the partition coefficient (log P), which describes lipophilicity. asianpubs.org

In various QSAR studies on benzamide derivatives, different combinations of these descriptors have been found to correlate with activities such as herbicidal, antimicrobial, and enzyme inhibition. asianpubs.orgnih.gov For example, a QSAR analysis of 3-nitro-2,4,6-trihydroxy benzamide derivatives as photosynthetic electron transport inhibitors found that the partition coefficient (log P), Wienier Index, and specific polarisability were significantly correlated with activity. asianpubs.org Another study on substituted benzamides with antimicrobial activity demonstrated that topological descriptors, including molecular connectivity and Kier's shape indices, could effectively model the activity. nih.gov

Benzamide Series / Activity Statistical Method Key Descriptors Statistical Parameters
3-nitro-2,4,6-trihydroxy benzamides (Herbicidal)Multiple Linear Regression (MLR)log P, Wienier Index (WienI), Specific Polarisability (Sppol) asianpubs.orgNot specified in abstract
Substituted benzamides (Antimicrobial)QSAR MethodologyMolecular connectivity indices (2chi(v), 2chi), Kier's shape index (kappaalpha1) nih.govHigh cross-validated r² values nih.gov
2-benzyloxy benzamide derivatives (SMS2 inhibition)MLR, Artificial Neural Network (ANN)Six selected molecular descriptors kashanu.ac.irANN model: R² = 0.9912 kashanu.ac.ir
Bicyclo (aryl methyl) benzamides (GlyT1 inhibition)MLR, Non-Linear RegressionH-bond donor, polarizability, surface tension, stretch/torsion energies mdpi.comNot specified in abstract
N-(2-Aminophenyl)-Benzamides (HDAC2 inhibition)Genetic Function Approximation (GFA)Not specified in abstractGFA model: r² = 0.794, r²cv = 0.634 sphinxsai.com

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. For flexible molecules like N-substituted benzamides, conformational analysis is essential to identify the low-energy, biologically active conformation. tandfonline.com The relative orientation of the two aromatic rings and the central amide plane, defined by specific torsion angles, can significantly impact binding affinity. nih.govmdpi.com

Studies on 4-amino-N-phenylbenzamide anticonvulsants revealed that the most active compounds adopt a consistent conformation. nih.gov This preferred conformation orients the methyl-substituted phenyl ring at an angle of 90° to 120° relative to the central amide plane, facilitating crucial hydrogen bonding interactions with the target receptor. In contrast, inactive compounds were found to adopt conformations that obstruct these necessary interactions. nih.gov The central amide group itself is a key interaction point, often participating in hydrogen bonds with the target. nih.gov

For the antiandrogen drug Bicalutamide, which features an N-aryl amide structure, conformational analysis has shown that the torsional angle between the two substituted aromatic rings is a critical parameter. mdpi.com Different solid-state forms (polymorphs) of the drug exhibit distinct torsion angles, which can influence its physicochemical properties and ultimately its biological performance. mdpi.com These findings underscore that even subtle changes in molecular conformation can lead to significant differences in biological activity, highlighting the importance of considering 3D structure in the rational design of benzamide derivatives. nih.govmdpi.com

Molecular Interactions and Mechanistic Studies of Benzamide Based Compounds in Biological Systems

Identification and Characterization of Biological Targets Modulated by Benzamide (B126) Derivatives

The initial step in understanding the pharmacological profile of any compound is the identification of its biological targets. For Benzamide, N-[4-(1-methylethyl)phenyl]-, specific targets have not been identified in the available scientific literature.

Enzyme Inhibition/Activation Mechanisms (e.g., kinases, HDACs, metalloproteases)

There are no available studies detailing the inhibitory or activatory effects of Benzamide, N-[4-(1-methylethyl)phenyl]- on any enzyme class, including kinases, histone deacetylases (HDACs), or metalloproteases. While other benzamide compounds have been characterized as enzyme inhibitors, this activity has not been documented for the N-[4-(1-methylethyl)phenyl] derivative.

Receptor Binding and Ligand-Receptor Interactions (e.g., GPCRs, ion channels)

Similarly, the scientific literature lacks any data on the binding affinity or interaction of Benzamide, N-[4-(1-methylethyl)phenyl]- with G-protein coupled receptors (GPCRs), ion channels, or any other receptor type.

Elucidation of Molecular Mechanisms of Action

Without identified biological targets, the molecular mechanism of action for Benzamide, N-[4-(1-methylethyl)phenyl]- remains entirely unknown.

Binding Site Characterization through Mutagenesis and Structural Biology

No mutagenesis or structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published that would characterize the binding site of Benzamide, N-[4-(1-methylethyl)phenyl]- on a biological target.

Cellular Pathway Perturbations and Signaling Cascade Analysis

Consequently, there is no information regarding any cellular pathways or signaling cascades that may be perturbed by this specific compound.

Preclinical In Vitro and In Vivo Efficacy Assessment in Disease Models (excluding human trials)

A thorough search of preclinical studies reveals no in vitro or in vivo data assessing the efficacy of Benzamide, N-[4-(1-methylethyl)phenyl]- in any disease models. The general biological activities often associated with the broader benzamide class, such as antimicrobial or antiprotozoal effects, have not been specifically investigated for this derivative.

Computational Chemistry and in Silico Methodologies Applied to Benzamide Research

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Estimation

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecules and their interactions over time. By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of a ligand like Benzamide (B126), N-[4-(1-methylethyl)phenyl]-, and to estimate the stability and free energy of its binding to a target protein.

MD simulations are often used as a follow-up to molecular docking to refine the predicted binding poses and assess the stability of the ligand-protein complex. For example, in the investigation of N-phenylbenzamide derivatives as protein kinase inhibitors, MD simulations were performed on the most promising complexes identified through docking. scirp.org These simulations, run over nanoseconds, help to confirm that the ligand remains stably bound within the active site and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often correlate better with experimental data than docking scores alone. scirp.orgnih.gov

Studies on other complex benzamide derivatives have also employed MD simulations to validate docking results. Research on potential antifungal agents revealed that a specific benzamide derivative could bind effectively to the active site of histone deacetylase (HDAC), a finding supported by MD simulations showing a stable interaction. nih.gov Similarly, simulations have been used to understand the structural dynamics of polymers containing isopropyl substitutions in aqueous solutions, providing insights into the hydrophobic effects that would also govern the interaction of the isopropylphenyl group of the target compound with a protein binding pocket. nih.govresearchgate.net

These simulations are crucial for confirming that an initial high-affinity docking pose is not a transient state but a stable and energetically favorable interaction, thus providing stronger evidence for the compound's potential biological activity.

Quantum Mechanical Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations offer the highest level of theory to investigate the electronic structure of a molecule. These methods are used to calculate properties such as charge distribution, molecular orbital energies, and bond strengths. For a compound like Benzamide, N-[4-(1-methylethyl)phenyl]-, QM can provide fundamental insights into its reactivity and intrinsic properties.

QM methods, such as Density Functional Theory (DFT), are employed to understand the electronic landscape of a molecule. researchgate.net For example, calculations on related thiosemicarbazide (B42300) compounds have been used to determine the distribution of atomic charges, identifying which atoms are potential sites for interacting with metal ions. semanticscholar.org For Benzamide, N-[4-(1-methylethyl)phenyl]-, such calculations would reveal the partial charges on the amide nitrogen and oxygen, as well as the aromatic rings, highlighting their potential to act as hydrogen bond donors or acceptors.

Furthermore, QM calculations can be used to study reaction pathways and mechanisms. While less common for predicting ligand-target interactions, this is vital for understanding a compound's metabolic fate or for designing syntheses. QM can also be used in combination with molecular mechanics in hybrid QM/MM methods, allowing for a highly accurate description of the electronic events in an enzyme's active site (e.g., bond making and breaking) while the larger protein environment is treated with more computationally efficient classical methods.

Chemoinformatics and Large-Scale Data Mining of Benzamide Libraries

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. This field combines chemistry, computer science, and information science to identify structure-activity relationships (SAR), build predictive models, and analyze chemical diversity in large compound libraries.

Benzamide libraries are frequently subjected to chemoinformatic analyses. Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique where statistical models are built to correlate variations in the chemical structure of compounds with changes in their biological activity. For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives was used to develop an equation that could predict anticancer activity based on calculated molecular descriptors. unair.ac.id Such models are invaluable for prioritizing which new derivatives to synthesize and test.

Data mining of large chemical databases containing benzamide derivatives allows researchers to identify compounds with specific desired properties or to find novel scaffolds for drug design. These large-scale analyses can uncover trends that are not apparent from studying a small number of compounds. Chemoinformatics tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to flag potentially problematic compounds early in the discovery process. jonuns.com For instance, studies on imidazole-based N-phenylbenzamide derivatives used chemoinformatics to predict pharmacokinetic and drug-likeness properties, reinforcing their potential for further development. frontiersin.org

Table 2: Compound Names Mentioned in this Article

Compound Name
Benzamide, N-[4-(1-methylethyl)phenyl]-
N-(4-ethylphenyl)benzamide
Benzylidene hydrazine benzamides
Imidazole-based N-phenylbenzamide
N-(4-phenoxyphenyl)benzamide
N-(substituted-phenyl)benzamides
N-phenylbenzamide
Poly(ADP-ribose) polymerase-1 (PARP-1)
Butyrylcholinesterase
Histone deacetylase (HDAC)
ABL1 Kinase

Future Trajectories and Advanced Research Avenues for N 4 1 Methylethyl Phenyl Benzamide Research

Role of N-Substituted Benzamides in Rational Drug Design and Lead Optimization

The benzamide (B126) structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for drug discovery. acs.org N-substituted benzamides have been successfully developed as antipsychotic agents, showcasing their ability to selectively modulate crucial neurological pathways. researchgate.netnih.gov The core principle of rational drug design is to systematically modify a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

The future of N-[4-(1-methylethyl)phenyl]benzamide in this domain lies in its potential as a scaffold for creating new therapeutic agents. The "N-phenyl" portion of the molecule, specifically the 4-(1-methylethyl)phenyl group, is a key site for modification. Altering substituents on this ring can fine-tune the compound's interaction with its biological target. Research has shown that even small changes to the structure of benzamide derivatives can significantly impact their biological activity, such as their ability to act as dopamine (B1211576) receptor antagonists or enzyme inhibitors. researchgate.netnih.gov

Recent efforts in cancer research have identified N-substituted benzamides as potent inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), both of which are critical targets in oncology. researchgate.netnih.gov For instance, a series of benzamide derivatives was designed based on the HDAC inhibitor Entinostat (MS-275), demonstrating the modular nature of the benzamide scaffold in developing new anticancer agents. researchgate.net Through molecular docking simulations, researchers can predict how compounds like N-[4-(1-methylethyl)phenyl]benzamide and its analogs might bind to the active sites of these enzymes, guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov This structure-activity relationship (SAR) data is crucial for lead optimization, allowing chemists to design molecules with improved efficacy and reduced off-target effects. nih.gov

Development of Advanced Chemical Probes and Biosensors

Chemical probes are small molecules used to study biological systems, while biosensors are analytical devices that combine a biological component with a physicochemical detector. The development of fluorescent probes, in particular, has become a powerful tool for real-time visualization of enzymes and other molecules in living cells, offering high sensitivity and spatiotemporal resolution. rsc.org

The N-[4-(1-methylethyl)phenyl]benzamide structure could serve as a foundation for creating novel chemical probes. By chemically attaching a fluorophore (a fluorescent chemical compound) to the benzamide scaffold, researchers could potentially create a probe that "lights up" when it binds to its specific biological target. This would enable the direct visualization of the target's location and activity within cells, providing invaluable insights into disease mechanisms.

The design of biosensors often relies on highly specific recognition elements, such as enzymes, antibodies, or nucleic acids, coupled to a signal transducer. acs.org Peptides, with their specific binding capabilities, have been successfully used to create electrochemical biosensors for detecting metal ions like copper(II). mdpi.com The amide bond in N-[4-(1-methylethyl)phenyl]benzamide is the same type of linkage found in peptides, suggesting that benzamide derivatives could be designed to chelate specific ions or bind to biological macromolecules. An electrochemical biosensor based on a modified N-[4-(1-methylethyl)phenyl]benzamide could be developed to detect specific analytes, where the binding event at the benzamide-functionalized electrode surface would generate a measurable electrical signal. acs.orgmdpi.com

Sustainable Synthesis and Process Optimization for Benzamide Derivatives

The chemical industry is increasingly focused on developing "green" and sustainable synthetic methods that are more efficient, less hazardous, and produce less waste. researchgate.net Traditionally, benzamides are synthesized by reacting a benzoic acid with an amine, often requiring harsh reagents like thionyl chloride to first create a more reactive acid chloride. nih.govnanobioletters.com This process can be inefficient and environmentally unfriendly.

Future research will undoubtedly focus on more sustainable routes to synthesize N-[4-(1-methylethyl)phenyl]benzamide and related structures. One innovative approach is the use of photoredox/nickel dual catalysis, which allows for the direct coupling of aryl halides with formamide (B127407) under mild, ambient conditions. acs.org This method is highly versatile and can be tuned to selectively produce either benzamides or N-arylformamides by simply changing the photocatalyst and base. acs.org Such strategies are atom-economical and exhibit broad functional group tolerance, making them ideal for pharmaceutical development. acs.org

Other sustainable methods being explored include palladium-catalyzed reactions that can proceed under milder conditions and even in environmentally friendly solvents like deep eutectic solvents (DESs) or water. researchgate.net Process optimization for industrial-scale synthesis will also be a key area of research, aiming to improve reaction yields, reduce the need for purification steps like column chromatography, and use safer, more readily available starting materials. nih.govnanobioletters.com For example, some modern approaches allow for the synthesis of benzamides in good to excellent yields, with the final product easily purified by simple recrystallization. nih.gov

Interdisciplinary Research Integrating Omics Technologies and AI for Benzamide Discovery

The future of drug discovery is increasingly interdisciplinary, combining chemistry, biology, and computer science. The integration of "omics" technologies—such as genomics, transcriptomics, and metabolomics—with artificial intelligence (AI) is set to revolutionize how new drugs are developed. nih.gov Omics approaches can identify novel biological targets for diseases, providing new opportunities for benzamide-based drugs. nih.gov

Artificial intelligence and machine learning can sift through vast omics datasets to identify correlations between specific proteins or pathways and a disease state, highlighting potential targets for which a molecule like N-[4-(1-methylethyl)phenyl]benzamide could be designed. nih.govarxiv.org Generative AI models can go a step further, proposing entirely new molecular structures that are optimized for binding to a specific target while also possessing favorable drug-like properties (e.g., solubility, low toxicity). youtube.com

Q & A

Q. What are the recommended synthetic routes for Benzamide, N-[4-(1-methylethyl)phenyl]-?

Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. For example:

  • Buchwald-Hartwig Protocol : React 4-isopropylbromobenzene with benzamide derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at 110°C for 12–24 hours .
  • Suzuki Coupling : Use a boronic acid derivative of the isopropylphenyl group with a bromobenzamide precursor under Pd(PPh₃)₄ catalysis in a DME/water solvent system .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalyst loading to minimize side products.

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. For instance, the isopropyl group shows a septet (~2.9 ppm) and doublets (1.2–1.3 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak at m/z 268.144) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the benzamide and isopropylphenyl groups .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., ACD/Labs Percepta) .

Q. What solvents and conditions ensure stability during storage?

Methodological Answer:

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for purity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Study : If enzymatic inhibition assays show conflicting IC₅₀ values:
    • Assay Replication : Standardize conditions (pH, temperature, substrate concentration).
    • Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently .
    • Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) with crystallographic data .

Example : A 2024 study resolved discrepancies in kinase inhibition by correlating IC₅₀ with compound protonation states in buffer .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, NiCl₂(dppp), or heterogeneous catalysts for cost efficiency.
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time .
  • Byproduct Mitigation : Use scavengers (e.g., QuadraSil® AP) to remove residual palladium.

Q. How can computational models predict physicochemical properties?

Methodological Answer:

  • Tools : Use ACD/Labs Percepta for logP, pKa, and solubility predictions .
  • Molecular Dynamics (MD) : Simulate solvation behavior in water/octanol systems to validate partition coefficients.
  • Validation : Compare predicted vs. experimental DSC (differential scanning calorimetry) data for melting points .

Q. What are the best practices for analyzing metabolite profiles?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS.
  • Isotopic Labeling : Use deuterated analogs to trace metabolic pathways (e.g., 2^2H at the isopropyl group) .
  • Data Interpretation : Apply software (e.g., MetaboLynx) to annotate fragmentation patterns.

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Root Cause Analysis :
    • Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NMR peaks).
    • Verify spectrometer calibration using internal standards (e.g., TMS).
  • Collaborative Validation : Share raw data via repositories (e.g., NIST Chemistry WebBook) for peer verification .

Data Contradiction Analysis Framework

ScenarioResolution StrategyExample Reference
Conflicting IC₅₀ valuesStandardize assays; use orthogonal methods
NMR peak shiftsRe-run in standardized solvents
Synthesis yield varianceOptimize catalyst/ligand ratios

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.